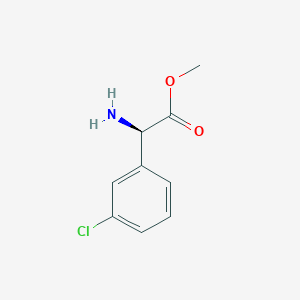
Methyl (R)-2-amino-2-(3-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-2-amino-2-(3-chlorophenyl)acetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(3-chlorophenyl)acetate typically involves the esterification of ®-2-amino-2-(3-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(R)-2-amino-2-(3-chlorophenyl)acetic acid+methanolacid catalystMethyl (R)-2-amino-2-(3-chlorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-amino-2-(3-chlorophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl ®-2-amino-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Methyl ®-2-amino-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Methyl ®-2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereospecific interactions, which can influence its biological activity. The pathways involved may include binding to active sites of enzymes, leading to inhibition or activation of enzymatic functions.
相似化合物的比较
Similar Compounds
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Methyl 2-amino-2-phenylacetate: Lacks the chlorine atom on the phenyl ring, resulting in different chemical and biological properties.
Ethyl ®-2-amino-2-(3-chlorophenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl ®-2-amino-2-(3-chlorophenyl)acetate is unique due to its specific stereochemistry and the presence of the chlorine atom on the phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-2-(3-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m1/s1 |
InChI 键 |
MXKXDSBRKXFPGE-MRVPVSSYSA-N |
手性 SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)Cl)N |
规范 SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


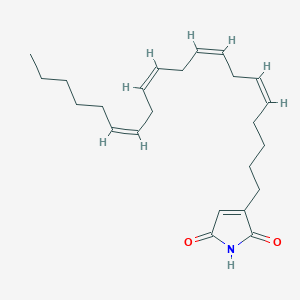
![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)

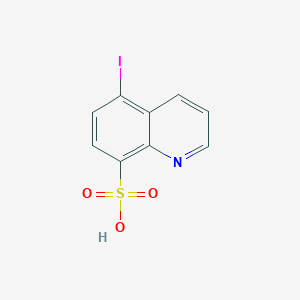
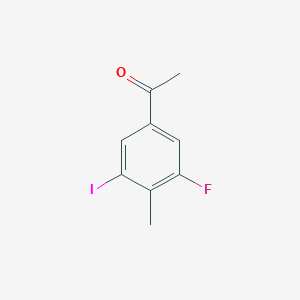
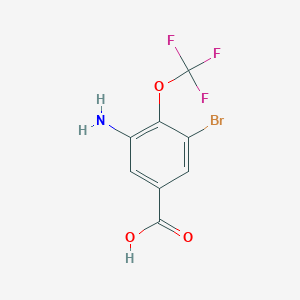
![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
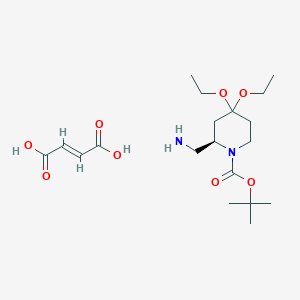
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)

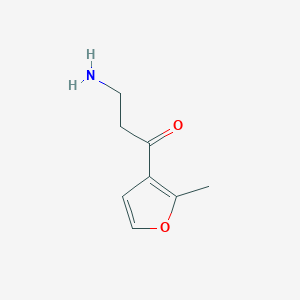


![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
